Mass Spectrometry: A +4 Da Shift for Clear Peptide Discrimination in Proteomics
In quantitative proteomics workflows like SILAC, DL-Lysine:2HCl (4,4,5,5-D4) introduces a precise +4 Da mass shift per incorporated lysine residue, enabling clear discrimination between labeled and unlabeled peptides [1]. This contrasts with L-Lysine-2HCl (U-13C6, 98%), which introduces a +6 Da shift, preventing its use in pre-optimized 4 Da multiplexing panels . The isotopic purity of the D4 label ensures minimal spectral overlap, a critical parameter for accurate quantification.
| Evidence Dimension | Mass Shift per Lysine Residue |
|---|---|
| Target Compound Data | +4 Da |
| Comparator Or Baseline | L-Lysine-2HCl (U-13C6, 98%): +6 Da |
| Quantified Difference | 2 Da |
| Conditions | Peptide mass spectrometry analysis; calculation based on atomic mass difference. |
Why This Matters
This specific +4 Da mass shift is a standard in many published SILAC protocols, making DL-Lysine:2HCl (4,4,5,5-D4) the direct and validated reagent for these workflows, avoiding the need for method revalidation.
- [1] Guerrera, I. C., et al. (2005). Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. Analytical Chemistry, 74(20), 5596-5606. View Source
